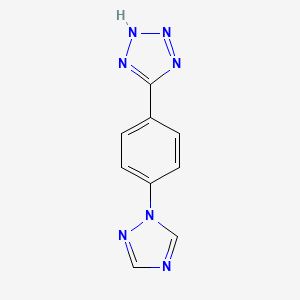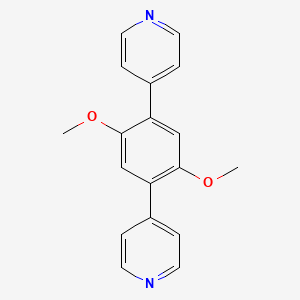
4,4'-(2,5-Dimethoxy-1,4-phenylene)dipyridine
概要
説明
4,4’-(2,5-Dimethoxy-1,4-phenylene)dipyridine is an organic compound with the molecular formula C18H16N2O2. It is characterized by the presence of two pyridine rings connected through a 2,5-dimethoxy-1,4-phenylene linker. This compound is known for its applications in various fields, including material science and coordination chemistry .
作用機序
Target of Action
It’s known that this compound can be used as monomers to synthesize metal-organic frameworks (mofs) materials .
Mode of Action
It’s known that this compound can form complexes with other substances , which suggests that it may interact with its targets through complex formation.
Biochemical Pathways
Given its use in the synthesis of mofs, it may be involved in the formation of these complex structures .
Result of Action
It’s known that this compound can form a 3d twofold interpenetrating framework , which suggests that it may have structural effects at the molecular level.
Action Environment
It’s known that this compound is stable under normal room temperature conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,5-Dimethoxy-1,4-phenylene)dipyridine typically involves the reaction of 4,4’-diphenyl ether dicarboxylic acid with 4,4’-(2,5-dimethoxy-1,4-phenylene)dipyridine in the presence of a metal catalyst such as manganese sulfate. The reaction is carried out in a mixed solvent of methanol and dimethylacetamide at elevated temperatures (110°C) for an extended period (72 hours) to achieve a high yield .
Industrial Production Methods
化学反応の分析
Types of Reactions
4,4’-(2,5-Dimethoxy-1,4-phenylene)dipyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Coordination Reactions: It acts as a ligand in coordination chemistry, forming complexes with metals such as zinc, cadmium, and cobalt.
Common Reagents and Conditions
Common reagents used in these reactions include metal salts (e.g., zinc nitrate, cadmium nitrate), solvents like N,N-dimethylformamide (DMF), and methanol. Reactions are typically conducted under reflux conditions or in sealed tubes at elevated temperatures .
Major Products
The major products formed from these reactions are metal-organic frameworks (MOFs) and coordination complexes, which have applications in catalysis, gas storage, and separation technologies .
科学的研究の応用
4,4’-(2,5-Dimethoxy-1,4-phenylene)dipyridine has several scientific research applications:
Material Science: It is used in the synthesis of MOFs, which are materials with high surface areas and tunable porosity.
Coordination Chemistry: The compound serves as a ligand to form various metal complexes with unique structural and functional properties.
Optoelectronics: Research has explored its potential in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
類似化合物との比較
Similar Compounds
4,4’-(2,5-Dimethyl-1,4-phenylene)dipyridine: This compound is similar in structure but has methyl groups instead of methoxy groups.
4,4’-Bipyridine: A simpler compound with two pyridine rings connected directly without any substituents.
Uniqueness
4,4’-(2,5-Dimethoxy-1,4-phenylene)dipyridine is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it a versatile ligand in coordination chemistry and a valuable building block in the synthesis of advanced materials .
特性
IUPAC Name |
4-(2,5-dimethoxy-4-pyridin-4-ylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-21-17-11-16(14-5-9-20-10-6-14)18(22-2)12-15(17)13-3-7-19-8-4-13/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLTVIGJZBWUMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC=NC=C2)OC)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


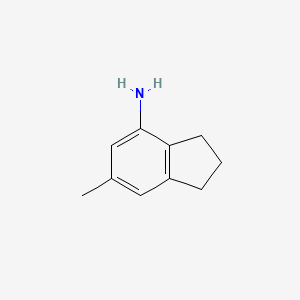
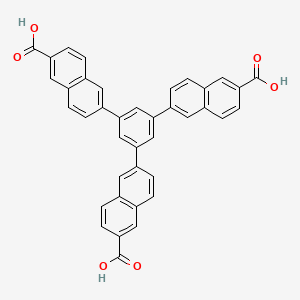
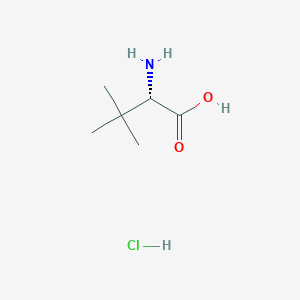

![4-[3,5-bis(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid](/img/structure/B3177237.png)
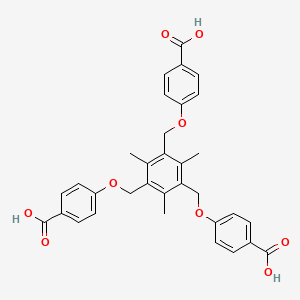
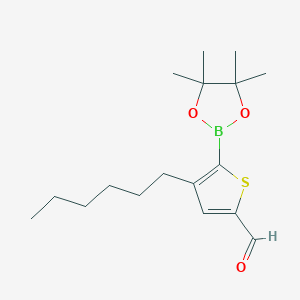
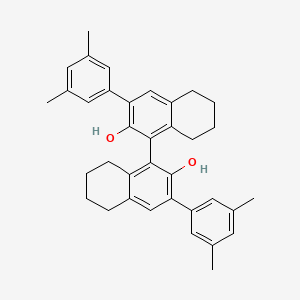
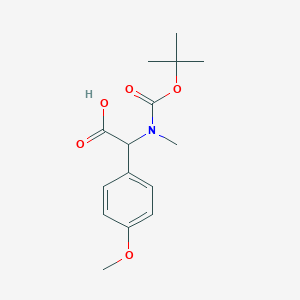


![(3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B3177268.png)
